1,2,3,4-Tetrahydronaphthalene-2-carboximidamide 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17778897
InChI: InChI=1S/C11H14N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H3,12,13)
SMILES:
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide

CAS No.:

Cat. No.: VC17778897

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide -

Specification

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name 1,2,3,4-tetrahydronaphthalene-2-carboximidamide
Standard InChI InChI=1S/C11H14N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H3,12,13)
Standard InChI Key UXZGSEKEVNUZSE-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2CC1C(=N)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1,2,3,4-tetrahydronaphthalene-2-carboximidamide hydrochloride combines a bicyclic tetrahydronaphthalene framework with a carboximidamide substituent. Key structural features include:

  • Molecular Formula: C₁₁H₁₅ClN₂

  • SMILES Notation: C1CC2=CC=CC=C2CC1C(=N)N

  • InChI Key: UXZGSEKEVNUZSE-UHFFFAOYSA-N

X-ray crystallographic analyses of related metabolites, such as anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, reveal a "twist-boat" conformation in the tetrahydronaphthalene ring system, which may influence the stereochemical behavior of this compound .

Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+175.12297137.8
[M+Na]+197.10491148.7
[M+NH4]+192.14951147.4
[M-H]-173.10841141.9
Data derived from ion mobility spectrometry predictions .

Synthesis and Industrial Production

The synthesis of 1,2,3,4-tetrahydronaphthalene-2-carboximidamide typically involves multi-step transformations:

  • Catalytic Hydrogenation: Naphthalene undergoes partial hydrogenation using nickel or palladium catalysts under high-pressure conditions (3–5 atm, 150–200°C) to yield tetrahydronaphthalene .

  • Functionalization: The carboximidamide group is introduced via nucleophilic substitution or condensation reactions. For example, reacting tetrahydronaphthalene-2-carbonitrile with ammonium chloride in the presence of HCl yields the target compound.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and solubility.

Industrial-scale production employs continuous-flow reactors to optimize hydrogenation efficiency and minimize byproducts. Process parameters such as temperature gradients (120–180°C) and catalyst loading (5–10 wt%) are critical for achieving >90% yield.

Chemical Reactivity and Functional Applications

The compound’s reactivity is governed by its carboximidamide group and aromatic system:

  • Oxidation: Reacts with potassium permanganate (KMnO₄) in acidic media to form naphthoquinone derivatives, useful in dye synthesis.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the imine group to an amine, producing 1,2,3,4-tetrahydronaphthalene-2-carboxamide.

  • Substitution: Halogenation with bromine (Br₂) in CCl₄ yields brominated analogs, which serve as intermediates in pharmaceutical synthesis.

Table 2: Common Reaction Pathways and Products

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂SO₄, 80°C2-Naphthoquinone
ReductionLiAlH₄, THF, reflux1,2,3,4-Tetrahydronaphthalene-2-carboxamide
HalogenationBr₂, CCl₄, 25°C6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboximidamide

Biological and Pharmacological Activities

Emerging research underscores the compound’s potential in therapeutic development:

  • Antimicrobial Activity: Demonstrates inhibitory effects against Mycobacterium tuberculosis (MIC <1 μg/mL) by targeting ATP synthase, disrupting bacterial energy metabolism.

  • Anticancer Properties: In vitro assays on MCF-7 breast cancer cells show dose-dependent cytotoxicity (250–300 μg/mL), though apoptosis induction remains unconfirmed.

  • Enzyme Modulation: Preliminary studies suggest interactions with cytochrome P450 enzymes, potentially influencing drug metabolism pathways .

Comparative Analysis with Structural Analogs

Table 3: Key Differences from Related Compounds

CompoundStructural FeaturesBiological Activity
NaphthaleneFully aromatic, no functional groupsLimited bioactivity
Tetralin (1,2,3,4-Tetrahydronaphthalene)Partially hydrogenated, no substituentsSolvent, industrial applications
1,2,3,4-Tetrahydronaphthalene-2-carboximidamideCarboximidamide functionalizationAntimicrobial, anticancer

The carboximidamide group confers enhanced polarity and hydrogen-bonding capacity, enabling selective interactions with biological targets absent in simpler analogs .

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